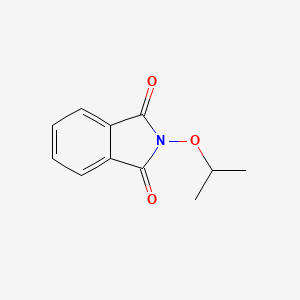

2-isopropoxy-1H-isoindole-1,3(2H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(2)15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKSRXSOCBYCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252345 | |

| Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51951-27-0 | |

| Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51951-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Reactions Involving 2 Isopropoxy 1h Isoindole 1,3 2h Dione

Reaction Kinetics and Thermodynamic Profiles

For the broader class of N-alkoxyphthalimides, the N-O bond cleavage is often the rate-determining step in the reactions they initiate. This cleavage is typically induced by single-electron transfer (SET) from a photocatalyst or a chemical reductant. The rate of this process would be influenced by the redox potential of the specific N-alkoxyphthalimide and the reductant used.

Table 1: General Thermodynamic Parameters for N-O Bond Cleavage in Related Compounds

| Bond Type | General Bond Dissociation Energy (kcal/mol) | Cleavage Products |

|---|---|---|

| N-O in N-alkoxyphthalimides | ~40-50 | Phthalimidyl radical and Alkoxy radical |

Note: The values presented are generalized from literature on related N-O compounds and are for illustrative purposes. Specific values for 2-isopropoxy-1H-isoindole-1,3(2H)-dione would require dedicated computational or experimental studies.

Investigation of Elementary Steps and Reaction Intermediates

The reactions of this compound are expected to proceed through a series of elementary steps, primarily involving radical intermediates. While a specific, experimentally verified reaction mechanism for this compound is not available, a plausible sequence can be constructed based on its chemical structure and the known reactivity of N-alkoxyphthalimides. researchgate.net

Initiation: The reaction is typically initiated by the single-electron reduction of the phthalimide (B116566) moiety, leading to the formation of a radical anion. This step is often facilitated by photoredox catalysis.

N-O Bond Cleavage: The radical anion intermediate is unstable and rapidly undergoes cleavage of the N-O bond. This is a key elementary step that results in the formation of a phthalimide anion and an isopropoxy radical.

Propagation/Further Reactions: The highly reactive isopropoxy radical can then participate in a variety of subsequent elementary steps, depending on the reaction conditions and the substrate present. Common pathways include:

Hydrogen Atom Transfer (HAT): The isopropoxy radical can abstract a hydrogen atom from a suitable donor, generating isopropanol (B130326) and a new radical species. This is a common pathway in C-H functionalization reactions.

β-Scission: The isopropoxy radical can undergo fragmentation, particularly if the structure allows for the formation of a stable ketone (acetone in this case) and an alkyl radical.

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

The primary reactive intermediate generated from this compound is the isopropoxy radical . The phthalimide anion is also formed as a stable byproduct. In some catalytic cycles, the phthalimide anion may be re-oxidized to regenerate a catalytically active species.

Influence of the Isopropoxy Group on Reaction Pathways

The isopropoxy group is a defining feature of this compound and exerts a significant influence on its reaction pathways compared to other N-alkoxyphthalimides.

Firstly, the tertiary nature of the carbon atom attached to the oxygen in the isopropoxy group makes the corresponding isopropoxy radical relatively stable. This stability can influence the selectivity of subsequent reactions.

Secondly, the isopropoxy radical has a distinct pathway available to it that is not present for simpler alkoxy radicals like methoxy (B1213986) or ethoxy radicals: β-scission . The isopropoxy radical can fragment to form acetone, a stable ketone, and a methyl radical. This fragmentation pathway can compete with other reactions, such as hydrogen atom transfer, and the dominant pathway will depend on the specific reaction conditions and the energy barriers of the competing transition states.

The electron-donating nature of the isopropyl group may also have a subtle electronic effect on the phthalimide ring system, potentially influencing its reduction potential and, consequently, the rate of the initial single-electron transfer step. However, this effect is generally considered to be less significant than the reactivity of the resulting alkoxy radical.

Transition State Characterization for Synthetic Optimization

Detailed characterization of the transition states in reactions involving this compound through computational methods has not been reported in the literature. However, computational studies on related N-substituted phthalimides have provided insights into their electronic structure and reactivity. nih.gov

For the key elementary step, the N-O bond cleavage, the transition state would involve the elongation of the N-O bond as the molecule accepts an electron. Understanding the geometry and energy of this transition state would be crucial for predicting the reaction rate and for designing more efficient catalytic systems.

In the subsequent reactions of the isopropoxy radical, the characterization of transition states for hydrogen atom transfer versus β-scission would be particularly valuable for synthetic optimization. By computationally modeling these transition states, it would be possible to predict how changes in the substrate, catalyst, or solvent might favor one reaction pathway over the other, thus allowing for the selective formation of desired products. For instance, designing a reaction environment that lowers the energy of the HAT transition state relative to the β-scission transition state would lead to a higher yield of C-H functionalization products.

While specific data is lacking, the principles of transition state theory suggest that the optimization of reactions involving this compound would benefit from a detailed computational analysis of the relevant transition states.

Reactivity and Transformative Utility of 2 Isopropoxy 1h Isoindole 1,3 2h Dione

Reactivity at the N-Alkoxy Imide Center

The core reactivity of 2-isopropoxy-1H-isoindole-1,3(2H)-dione is largely dictated by the N-alkoxy imide functionality. This includes the characteristic cleavage of the nitrogen-oxygen bond and the susceptibility of the carbonyl groups to nucleophilic attack.

Reductive Cleavage of the N-O bond

The N-O bond in N-alkoxyphthalimides, such as this compound, is relatively weak and susceptible to reductive cleavage. This property allows these compounds to serve as efficient precursors for alkoxy radicals under mild conditions. The single-electron reduction of the N-alkoxyphthalimide moiety leads to the homolytic cleavage of the N-O bond, generating a phthalimide (B116566) anion and an isopropoxy radical.

This reductive cleavage can be initiated through various methods, including the use of photoredox catalysts or reducing agents like zinc powder. The generated isopropoxy radical can then participate in a variety of subsequent reactions, making this compound a valuable tool in synthetic organic chemistry for the introduction of the isopropoxy group into other molecules.

Table 1: Methods for Reductive Cleavage of N-O Bond in N-Alkoxyphthalimides

| Method | Reagents/Conditions | Intermediate Species |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) | Isopropoxy radical |

| Chemical Reduction | Zinc powder, stoichiometric reducing agents | Isopropoxy radical |

This table is illustrative and based on the general reactivity of N-alkoxyphthalimides.

Nucleophilic Additions to the Imide Carbonyls

The two imide carbonyl groups in this compound are electrophilic centers and can be subject to nucleophilic attack. While amides and imides are generally less reactive towards nucleophiles than ketones or aldehydes due to resonance delocalization of the nitrogen lone pair, the presence of the electron-withdrawing N-isopropoxy group is expected to enhance the electrophilicity of the carbonyl carbons.

This increased reactivity, by analogy to studies on N-alkoxyamides, suggests that this compound may undergo nucleophilic addition at one or both carbonyl groups with strong nucleophiles. Such reactions would lead to the opening of the isoindole ring system and the formation of various functionalized phthalamide (B166641) derivatives. The specific outcome of these reactions would depend on the nature of the nucleophile and the reaction conditions employed.

Transformations Involving the Isopropoxy Group

The isopropoxy moiety of this compound can also be involved in chemical transformations, although these are less commonly explored than the reactivity at the N-O bond.

Cleavage and Exchange Reactions of the Isopropyl Ether

The isopropyl ether linkage (N-O-C) is generally stable under many reaction conditions. However, under harsh acidic or basic conditions, cleavage of this bond could potentially occur. Acid-catalyzed cleavage would likely proceed via protonation of the ether oxygen followed by nucleophilic attack, while base-mediated cleavage is less common for simple alkyl ethers.

Transetherification, or the exchange of the isopropoxy group for another alkoxy group, is not a commonly reported reaction for N-alkoxyphthalimides under standard conditions. Such a transformation would likely require specific catalytic systems to activate the N-O or O-C bond.

Rearrangement Processes Involving the N-Isopropoxy Moiety

Rearrangement reactions specifically involving the migration of the isopropoxy group in N-alkoxyphthalimides are not well-documented in the scientific literature. While rearrangements involving N-O bond cleavage are known in other systems, such as the Beckmann rearrangement of oximes, these typically involve the migration of a group from a carbon atom to the nitrogen atom, not a rearrangement of the N-alkoxy group itself. The stability of the phthalimide ring system and the N-O-C linkage likely disfavors unimolecular rearrangement processes under typical thermal or catalytic conditions.

Reactivity of the Benzo Fused Ring System

The benzene (B151609) ring fused to the isoindole core of this compound can undergo electrophilic aromatic substitution reactions, a characteristic feature of aromatic compounds. The phthalimide moiety is known to be an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-positions relative to the points of fusion (positions 4 and 7).

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur on the benzene ring of this compound, albeit requiring more forcing conditions than for electron-rich aromatic substrates. The substitution would predominantly yield the 4-substituted and/or 7-substituted derivatives.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-isopropoxy-1H-isoindole-1,3(2H)-dione |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-isopropoxy-1H-isoindole-1,3(2H)-dione |

| Sulfonation | SO₃, H₂SO₄ | 2-Isopropoxy-1,3-dioxo-1,3-dihydro-2H-isoindole-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-isopropoxy-1H-isoindole-1,3(2H)-dione |

This table presents predicted outcomes based on the known directing effects of the phthalimide group.

Functionalization via Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. youtube.com The reactivity of the benzene ring in this compound towards electrophiles is significantly influenced by the two electron-withdrawing carbonyl groups of the isoindole-1,3-dione core. These groups deactivate the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. Consequently, forcing conditions, such as high temperatures and the use of strong Lewis acid catalysts, are generally required to promote substitution reactions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the general reactivity pattern of the phthalimide ring suggests that functionalization via EAS would require vigorous reaction conditions and may lead to a mixture of products.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol. wikipedia.org

In the context of this compound, the carbonyl groups of the imide functionality have the potential to act as directing metalation groups. The oxygen atoms of the carbonyls can chelate to the lithium atom of an organolithium base, such as n-butyllithium or sec-butyllithium, thereby directing the deprotonation to the adjacent C-4 and C-7 positions of the aromatic ring. This approach would offer a more regioselective route to functionalized derivatives compared to traditional electrophilic aromatic substitution.

While the application of DoM to this compound has not been specifically detailed in the literature, the general principle of DoM has been widely applied to aromatic systems bearing carbonyl-containing directing groups. nih.gov The success of this strategy would depend on the stability of the resulting ortho-lithiated species and its reactivity towards various electrophiles. A general representation of this strategy is outlined below:

Table 1: Potential Electrophiles for Trapping Ortho-Lithiated this compound

| Electrophile | Functional Group Introduced |

| Alkyl halides (R-X) | Alkyl |

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (RSSR) | Thioether |

| Iodine (I₂) | Iodo |

This strategy holds promise for the synthesis of a variety of 4- and 7-substituted this compound derivatives, which could serve as valuable building blocks in medicinal chemistry and materials science.

This compound as a Protecting Group Strategy

The phthalimide group is a well-established protecting group for primary amines, a strategy known as the Gabriel synthesis. organic-chemistry.org In this context, the isoindole-1,3-dione moiety of this compound can be viewed in the broader context of phthalimide-based protecting groups. The phthalimide group offers robust protection for primary amines under a variety of reaction conditions, including acidic, basic, and oxidative environments.

The introduction of a phthalimide protecting group typically involves the reaction of a primary amine with phthalic anhydride (B1165640) or the alkylation of potassium phthalimide with an alkyl halide. organic-chemistry.org The deprotection of the phthalimide group to regenerate the free amine is most commonly achieved by hydrazinolysis, using hydrazine (B178648) hydrate. organic-chemistry.org This process leads to the formation of the stable phthalhydrazide (B32825) and the desired primary amine.

While this compound itself is not a direct reagent for the protection of amines in the classical Gabriel synthesis, the N-alkoxyphthalimide scaffold has been explored in various synthetic transformations. For instance, N-alkoxyphthalimides have been utilized as versatile redox-active derivatives of alcohols for carbon-carbon bond formation. researchgate.net

The stability of the N-O bond in this compound and its susceptibility to cleavage under specific conditions could potentially be exploited in novel protecting group strategies. However, the development of such applications would require further investigation into the reactivity and cleavage conditions of the N-isopropoxy moiety.

Table 2: Common Reagents for the Deprotection of Phthalimides

| Reagent | Conditions |

| Hydrazine hydrate | Reflux in ethanol |

| Sodium borohydride (B1222165) / Isopropanol (B130326), then acetic acid | Two-stage, one-pot |

| Sodium sulfide | Aqueous solution |

| Ethylenediamine | Reflux in ethanol |

Derivatization and Scaffold Modification of 2 Isopropoxy 1h Isoindole 1,3 2h Dione

Rational Design Principles for Structural Modification

The structural modification of the 2-isopropoxy-1H-isoindole-1,3(2H)-dione scaffold is guided by established rational design principles aimed at optimizing its properties for specific applications. A key strategy involves understanding the structure-activity relationships (SAR) of related N-substituted phthalimides. researchgate.net For instance, modifications are often designed to modulate the compound's electronic and lipophilic characteristics, which can significantly impact its biological activity. nih.gov

The isopropoxy group itself is a critical determinant of the molecule's properties. Altering the size, shape, and polarity of this N-alkoxy substituent can influence binding affinity to target proteins and metabolic stability. Furthermore, modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic nature of the entire molecule, potentially enhancing its desired effects. nih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are often employed to predict how these structural changes will affect the compound's behavior, thereby guiding the synthetic efforts towards molecules with improved profiles. rsc.org

Synthesis of Analogues with Varied N-Alkoxy Substituents

While the synthesis of a wide range of N-alkoxy analogues is plausible, specific examples in the literature for varied N-alkoxy substituents on the 1H-isoindole-1,3(2H)-dione scaffold are not extensively documented. However, the synthesis of a related compound, 2-(3-hydroxypropoxy)-1H-isoindole-1,3(2H)-dione, has been reported, demonstrating the feasibility of introducing functionalized alkoxy chains at the nitrogen atom. sigmaaldrich.com This suggests that a variety of N-alkoxy analogues could be synthesized by employing the appropriate alkoxyamine precursors.

| N-Alkoxy Substituent | Precursor | Potential Synthetic Method |

| Methoxy (B1213986) | Methoxyamine | Reaction with phthalic anhydride (B1165640) |

| Ethoxy | Ethoxyamine | Reaction with phthalic anhydride |

| Propoxy | Propoxyamine | Reaction with phthalic anhydride |

| Butoxy | Butoxyamine | Reaction with phthalic anhydride |

Functionalization of the Aromatic Ring System

Functionalization of the aromatic ring system of this compound offers another avenue for creating structural diversity and modulating molecular properties. The benzene (B151609) ring of the phthalimide (B116566) core can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

For example, halogenation of the aromatic ring has been shown to influence the biological activities of isoindole-1,3(2H)-dione derivatives. researchgate.net The introduction of substituents can also alter the molecule's lipophilicity and electronic distribution, which can be crucial for its intended application. nih.gov The specific positions on the aromatic ring that are most amenable to substitution can be predicted based on the directing effects of the carbonyl groups of the imide ring.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Halogenation | X₂/FeX₃ (X=Cl, Br) | Halo-substituted derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted derivative |

| Sulfonation | SO₃/H₂SO₄ | Sulfo-substituted derivative |

Construction of Polycyclic and Fused Systems

The construction of polycyclic and fused systems based on the this compound scaffold can lead to the development of complex molecular architectures with unique three-dimensional shapes and potentially novel biological activities. One common strategy to achieve this is through cycloaddition reactions, such as the Diels-Alder reaction, where the isoindole-1,3-dione moiety can act as a dienophile. rsc.org

Another approach involves intramolecular cyclization reactions of appropriately functionalized isoindole-1,3-dione derivatives. nih.gov These reactions can lead to the formation of new rings fused to the original phthalimide core, resulting in rigid and conformationally constrained molecules. The synthesis of such complex systems often requires multi-step synthetic sequences and careful planning of the reaction strategy. scispace.com

High-Throughput Synthesis of Derivative Libraries

High-throughput synthesis (HTS) methodologies are valuable for the rapid generation of large libraries of derivatives for screening purposes. While specific HTS protocols for this compound are not widely reported, the general principles of combinatorial chemistry can be applied to the isoindole-1,3-dione scaffold.

For example, a library of N-substituted analogues could be synthesized in parallel by reacting a common precursor, such as phthalic anhydride, with a diverse set of alkoxyamines in a multi-well plate format. Similarly, a library of aromatically functionalized derivatives could be generated by subjecting the parent compound to a variety of reaction conditions in parallel. The development of efficient solid-phase or solution-phase combinatorial strategies would be instrumental in accelerating the discovery of new derivatives with desired properties.

Computational and Theoretical Chemistry Investigations of 2 Isopropoxy 1h Isoindole 1,3 2h Dione

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. bohrium.comresearchgate.net By solving approximations of the Schrödinger equation, these methods provide detailed information about the optimized geometry, electron distribution, and orbital energies of 2-isopropoxy-1H-isoindole-1,3(2H)-dione. uomustansiriyah.edu.iqnih.gov

The electronic density of a molecule describes the probability of finding an electron at any given point in space. For this compound, the phthalimide (B116566) moiety, with its two carbonyl groups and aromatic ring, creates a highly electron-deficient system. rsc.org The oxygen atoms of the carbonyl and isopropoxy groups are regions of high electron density, while the carbonyl carbons and the nitrogen atom are relatively electron-poor.

An electrostatic potential (ESP) map visually represents this charge distribution. In such a map of the target molecule, negative potential (typically colored red) would be concentrated around the carbonyl oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, positive potential (blue) would be located around the hydrogen atoms of the aromatic ring and the isopropoxy group, highlighting regions susceptible to nucleophilic attack. This distribution is crucial for understanding intermolecular interactions and predicting sites of reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the phthalimide ring and the oxygen atom of the isopropoxy group. The LUMO, in contrast, would be distributed across the electron-deficient π-system of the phthalimide moiety, particularly over the carbonyl carbons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

| Property | Typical Calculated Value (eV) | Description |

| HOMO Energy | -7.0 to -8.5 | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -1.5 to -2.5 | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 5.0 to 6.5 | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Note: These values are representative estimates for N-alkoxyphthalimides based on DFT calculations found in the literature and may vary depending on the specific computational method and basis set used.

Conformational Analysis and Rotational Barriers of the Isopropoxy Group

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.orgchemistrysteps.com For this compound, the key degrees of freedom are the rotations around the N-O and O-C bonds of the isopropoxy group.

The rotation around the N-O-C-H dihedral angle determines the orientation of the bulky isopropyl group relative to the planar phthalimide ring. Computational studies on similar structures suggest that the most stable conformer would likely position the C-H bond of the isopropoxy group in a staggered arrangement relative to the phthalimide plane to minimize steric hindrance.

Calculating the rotational energy barrier provides insight into the flexibility of the isopropoxy group. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values. The energy difference between the most stable (lowest energy) conformation and the least stable (highest energy, or eclipsed) conformation defines the rotational barrier. For an isopropoxy group, these barriers are generally low, allowing for rapid interconversion between conformers at room temperature. acs.orgosti.gov

| Rotational Bond | Conformation | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) |

| N-O | Staggered (Ground State) | 0.0 | \multirow{2}{}{2.5 - 4.0} |

| Eclipsed (Transition State) | 2.5 - 4.0 | ||

| O-C(isopropyl) | Staggered (Ground State) | 0.0 | \multirow{2}{}{3.0 - 5.0} |

| Eclipsed (Transition State) | 3.0 - 5.0 |

Note: Data are estimated based on theoretical studies of rotational barriers in analogous alkoxy systems. Actual values require specific calculations for the target molecule.

Reaction Pathway Calculations and Mechanistic Prediction

N-alkoxyphthalimides are known precursors for generating alkoxy radicals through the homolytic cleavage of the relatively weak N-O bond. researchgate.netresearchgate.net Computational chemistry is instrumental in elucidating the mechanisms of these reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and predict reaction outcomes. semanticscholar.org

For this compound, a key reaction pathway would be its single-electron reduction, leading to the cleavage of the N-O bond. This process forms a stable phthalimide anion and an isopropoxy radical. DFT calculations can model this process, predicting the bond dissociation energy (BDE) of the N-O bond and the activation energy required for its cleavage under different conditions (e.g., thermal, photochemical, or electrochemical). acs.org Plausible mechanisms often involve the formation of the phthalimide N-oxyl (PINO) radical as a key intermediate in certain transformations. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its behavior in a solvent, revealing information about solvation shells and diffusion properties. In the context of materials science, if this molecule were part of a larger system like a polymer, MD simulations could predict the polymer's structural and electronic properties. nih.govacs.org Furthermore, in drug discovery research, MD simulations are often employed to examine the stability of a ligand (like a phthalimide derivative) within the binding pocket of a protein, providing a dynamic view of the intermolecular interactions that stabilize the complex. mdpi.comresearchgate.net

Theoretical Studies of Supramolecular Interactions

The phthalimide moiety is well-known for its ability to participate in a variety of non-covalent, supramolecular interactions. amanote.com Theoretical studies are essential for quantifying the strength and nature of these interactions, which govern the molecule's solid-state packing and its behavior in solution. researchgate.net

The planar, aromatic system of the phthalimide ring makes it highly susceptible to π-π stacking interactions, where two rings stack face-to-face or in an offset manner. Additionally, the electron-deficient nature of the phthalimide π-system allows it to act as a π-acceptor in n-π interactions , where it interacts favorably with lone pairs (n-orbitals) from nearby atoms, such as the nitrogen of an amine. mdpi.com These interactions, along with weaker van der Waals forces and potential hydrogen bonding involving the carbonyl oxygens, dictate the crystal structure and can influence the molecule's physical properties. Computational methods can model these interactions to predict crystal packing arrangements and rationalize observed solid-state phenomena.

Spectroscopic Analysis for Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Advanced NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules in solution. For 2-isopropoxy-1H-isoindole-1,3(2H)-dione, ¹H and ¹³C NMR would provide primary evidence of its formation and purity.

Structural Elucidation: The ¹H NMR spectrum is expected to show characteristic signals for both the isoindole core and the isopropoxy substituent. The aromatic protons on the phthalimide (B116566) group would likely appear as two multiplets in the range of δ 7.8-8.0 ppm. mdpi.com The methine proton (-CH-) of the isopropoxy group would present as a septet, while the two methyl groups (-CH₃) would appear as a doublet due to coupling with the methine proton. uq.edu.au

The ¹³C NMR spectrum would complement this data, showing distinct signals for the carbonyl carbons of the imide group, the aromatic carbons, and the carbons of the isopropoxy group. The carbonyl carbons are typically observed in the downfield region of the spectrum.

Reaction Monitoring: NMR is an effective technique for real-time monitoring of reaction kinetics and the identification of intermediates without the need for sample isolation. magritek.comresearchgate.net By setting up an NMR experiment to acquire spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction endpoints and calculate kinetic parameters. magritek.comjhu.edu For the synthesis of this compound, this method could track the consumption of a starting material like N-hydroxyphthalimide and the formation of the isopropoxy product.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Isoindole | Aromatic CH | 7.8-8.0 (m, 4H) | 124-135 |

| Isoindole | Quaternary Aromatic C | - | 132 |

| Isoindole | Carbonyl C=O | - | ~167 |

| Isopropoxy | CH | Septet | ~70 |

| Isopropoxy | CH₃ | Doublet | ~22 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Reaction Progress and Fragmentation Pathway Studies

Mass spectrometry is crucial for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. mdpi.comnih.gov

Reaction Progress: During a synthesis, MS can be used to track the formation of this compound by identifying its molecular ion peak. This provides rapid confirmation of the presence of the desired product in the reaction mixture.

Fragmentation Pathways: Under techniques like Electrospray Ionization (ESI-MS), the compound would be expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be used to induce fragmentation. A probable fragmentation pathway for this compound would involve the cleavage of the N-O bond, the O-C bond of the isopropoxy group, or fragmentation of the isoindole ring itself. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. researchgate.netnih.gov Common fragmentation patterns in related phthalimide structures often involve the stable phthalimide moiety. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₁NO₃)

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Exact Mass | 205.07 g/mol |

| [M+H]⁺ Ion | m/z 206.08 |

| Key Fragment Ion | m/z 148 (Phthalimide cation) |

Note: Fragmentation is predictive and would need to be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. mdpi.com

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups of the imide. Typically, cyclic imides show two distinct C=O stretching bands: an asymmetric stretch at a higher wavenumber (around 1770-1790 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1700-1710 cm⁻¹). mdpi.com

Other significant peaks would include C-H stretching vibrations from the aromatic ring and the aliphatic isopropoxy group, C-N stretching of the imide, and C-O stretching from the ether linkage. The aromatic C=C stretching vibrations are also expected in the 1400-1600 cm⁻¹ region. acgpubs.org Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Asymmetric Stretch | ~1775 | Strong |

| C=O Symmetric Stretch | ~1705 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium-Weak |

| C-O Stretch | 1000-1200 | Strong |

| C-N Stretch | 1100-1300 | Medium |

Note: Predictions are based on typical functional group frequencies found in similar molecules. mdpi.comnist.gov

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of related compounds reveals key structural features.

The phthalimide unit in such derivatives is typically found to be essentially planar. nih.govresearchgate.net The crystal packing is often stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds, where a hydrogen atom from an aromatic or aliphatic group interacts with a carbonyl oxygen atom of a neighboring molecule. nih.gov In some cases, weak aromatic π–π stacking interactions between the isoindole ring systems of adjacent molecules are also observed. nih.gov The conformation of the isopropoxy group relative to the planar isoindole core would be a key structural feature determined by this technique.

Table 4: Expected Crystallographic Parameters based on Analogs like 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione

| Parameter | Expected Feature |

| Crystal System | Monoclinic or Orthorhombic nih.govresearchgate.net |

| Planarity | Isoindole ring system is nearly planar nih.gov |

| Intermolecular Forces | C-H···O hydrogen bonds, potential π–π stacking nih.gov |

| Conformation | Torsion angles defining the orientation of the isopropoxy group |

Note: Based on data from structurally similar compounds. nih.govresearchgate.net

Electronic Spectroscopy for Electronic Transitions and Reactivity

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule, which can be related to its structure and reactivity. The isoindole-1,3-dione core acts as a chromophore.

Compounds containing the phthalimide structure typically exhibit strong absorption bands in the near ultraviolet (NUV) region, generally between 220 and 300 nm. acgpubs.org These absorptions are attributed to π-π* electronic transitions within the delocalized system of the aromatic ring and the carbonyl groups. acgpubs.orgresearchgate.net The position and intensity of these absorption maxima can be influenced by the substituent on the imide nitrogen. The electronic spectrum helps to confirm the presence of the aromatic chromophore and can be used quantitatively to determine the concentration of the compound in solution.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks Involving the Imide Moiety and Isopropoxy Group

There is no specific crystallographic or spectroscopic data available in the scientific literature that describes the hydrogen bonding networks of 2-isopropoxy-1H-isoindole-1,3(2H)-dione. In related N-substituted phthalimide (B116566) derivatives, the carbonyl groups of the imide moiety are common hydrogen bond acceptors, often participating in C–H···O interactions. However, without experimental data for the title compound, the specific role of the isopropoxy group's oxygen atom and the potential for intra- or intermolecular hydrogen bonds remain speculative.

Aromatic Stacking Interactions and Crystal Engineering

The crystal structure of this compound has not been reported. Therefore, definitive information on its aromatic stacking interactions, which are crucial for understanding its solid-state packing and crystal engineering potential, is absent. For other phthalimide derivatives, π–π stacking between the phenyl rings is a common feature, influencing the crystal lattice. The nature of these interactions (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances are unknown for this specific compound.

Self-Assembly Processes and Supramolecular Architectures

No studies have been published detailing the self-assembly processes or the resulting supramolecular architectures of this compound. The interplay of potential hydrogen bonding and aromatic stacking would dictate its assembly in the solid state or in solution, but in the absence of empirical data, no specific motifs can be described.

Computational Prediction and Characterization of Supramolecular Motifs

A search for computational studies focused on the supramolecular motifs of this compound yielded no results. While computational chemistry is a powerful tool for predicting interaction energies and geometries of hydrogen bonds and π-stacking, such analyses have not been performed or published for this molecule. Theoretical calculations could elucidate the preferred dimer configurations and predict the strength of various intermolecular forces, but this work has yet to be reported.

Broader Academic Contributions and Future Research Directions

Advancement of N-Alkoxyimide Synthesis Methodologies

The preparation of N-alkoxyimides, including 2-isopropoxy-1H-isoindole-1,3(2H)-dione, has been a subject of methodological refinement aimed at improving efficiency, yield, and reaction conditions. The primary route involves the N-alkylation of N-hydroxyphthalimide. This seemingly straightforward substitution has been optimized through systematic investigation of bases, solvents, and reaction conditions, which has, in turn, contributed to the broader knowledge base of N-heterocyclic functionalization.

Early methods often involved standard bases like sodium ethoxide or potassium carbonate. However, research into more efficient protocols has demonstrated that the choice of base and solvent system can dramatically influence reaction rates and yields. For instance, the use of organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents like N,N-Dimethylformamide (DMF) has been shown to offer significant advantages. These conditions often lead to faster, cleaner reactions and a simplified work-up procedure, making the synthesis of various N-alkoxyphthalimides more practical and scalable.

These methodological advancements are not merely incremental improvements; they represent a deeper understanding of the reactivity of the N-hydroxyimide moiety. The development of milder and more efficient conditions expands the substrate scope, allowing for the synthesis of N-alkoxyimides bearing sensitive functional groups that would not be compatible with harsher, more traditional methods. This continuous refinement of synthetic protocols for compounds like this compound enhances the toolkit available to synthetic chemists for creating complex molecules.

Table 1: Comparison of Synthetic Methodologies for N-Alkoxyphthalimides

| Method | Base | Solvent | Typical Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|---|

| Traditional | K₂CO₃, NaH | DMF, Acetonitrile | Several hours to overnight | Moderate to Good | Readily available reagents |

| Mitsunobu | DEAD, PPh₃ | THF, Dioxane | 1-4 hours | Variable to Good | Mild conditions for primary/secondary alcohols |

| Improved | DBU | DMF | 0.5-2 hours | High to Excellent | Fast reaction, clean, simple work-up |

| Phase Transfer | TBAH | Dichloromethane/Water | 3-6 hours | Good | Useful for water-sensitive substrates |

Fundamental Contributions to Heterocyclic and Organic Reaction Theory

The isoindole-1,3(2H)-dione scaffold is a classic example of a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. mdpi.com The synthesis and study of derivatives like this compound contribute fundamentally to understanding the structure-activity relationships within this important class of N-heterocycles. nih.govmdpi.com

From a theoretical standpoint, N-alkoxyimides serve as valuable models for studying several aspects of organic chemistry:

Reactivity of Imides: They provide a platform for investigating the electronic properties and reactivity of the cyclic imide functional group. The N-O bond introduces unique electronic features that modulate the reactivity of the carbonyl groups and the aromatic ring.

Conformational Analysis: The presence of the alkoxy group on the nitrogen atom allows for studies into rotational barriers and conformational preferences in N-substituted heterocycles.

N-O Bond Chemistry: The nitrogen-oxygen single bond is a recurring motif in many important molecules, including natural products and pharmaceuticals. N-alkoxyimides are stable, easily handled compounds that allow for detailed investigation of the chemical and physical properties of the N-O bond, particularly its bond dissociation energy and susceptibility to cleavage. mdpi.comdoaj.org

The exploration of these compounds helps refine theories of reaction mechanisms, stereoselectivity, and the influence of heteroatoms on molecular properties, thereby enriching the foundational knowledge of organic and heterocyclic chemistry.

Development of New Synthetic Strategies Based on N-O Bond Reactivity

Perhaps the most significant contribution of N-alkoxyimides to synthetic chemistry lies in the strategic use of the N-O bond's inherent reactivity. This bond is significantly weaker than C-C, C-H, and C-N bonds, making it susceptible to selective cleavage under specific conditions. This characteristic has been harnessed to develop novel synthetic transformations where the N-alkoxyimide acts as a precursor to reactive intermediates. nih.govunc.edu

Cleavage of the N-O bond, typically achieved through reductive, catalytic, or photochemical methods, can generate nitrogen-centered radicals or anionic species. These intermediates can participate in a variety of bond-forming reactions, establishing N-alkoxyimides as versatile synthons.

Key synthetic strategies developed from this principle include:

Reductive Cleavage: Treatment with reducing agents can cleave the N-O bond to unmask a primary or secondary amine, with the phthalimide (B116566) group acting as a protecting group. Ruthenium-catalyzed systems, for example, have been developed for the efficient reductive cleavage of N-O bonds in N-alkoxy amides and related structures. rsc.org

Radical Reactions: Under thermal or photochemical conditions, or in the presence of a radical initiator, the N-O bond can undergo homolytic cleavage. The resulting nitrogen-centered radical can be trapped in intramolecular cyclizations or intermolecular additions to form new C-N bonds and construct complex N-heterocyclic frameworks. mdpi.com

Electrophilic Amination: The N-O bond allows the nitrogen atom to act as an electrophile in certain contexts, an example of "umpolung" reactivity. This has been exploited in metal-catalyzed reactions where O-acyl hydroxylamines and related compounds serve as electrophilic aminating agents. nih.gov

The development of these strategies showcases how understanding the fundamental properties of a bond within a simple heterocyclic system can lead to the creation of powerful and innovative tools for broader synthetic applications. mdpi.comnih.gov

Table 2: Synthetic Strategies Based on N-O Bond Reactivity

| Strategy | Activating Method | Intermediate Species | Resulting Transformation | Application Example |

|---|---|---|---|---|

| Reductive Amination | Transition Metal Catalysis (e.g., Ru, SmI₂) | Amide/Amine | Cleavage to corresponding amide or amine | Deprotection, Synthesis of primary sulfonamides rsc.org |

| Radical Cyclization | Photochemical/Thermal | Nitrogen-centered radical | Intramolecular C-N bond formation | Synthesis of pyrrolidines, pyridines, and other N-heterocycles mdpi.com |

| Electrophilic Amination | Metal Catalysis | Electrophilic Nitrogen | Intermolecular C-N bond formation | Direct amination of carbon nucleophiles nih.gov |

| Rearrangements | Thermal/Catalytic | - | Sigmatropic shifts | Access to complex heterocyclic scaffolds |

Emerging Research Areas and Unexplored Reactivity in Isoindole-1,3(2H)-dione Systems

The field of heterocyclic chemistry is dynamic, and the isoindole-1,3(2H)-dione framework continues to be a fertile ground for new discoveries. numberanalytics.comrsc.org For derivatives like this compound, future research is likely to branch into several exciting directions.

Asymmetric Catalysis: A significant area of opportunity lies in the development of enantioselective transformations involving the N-O bond. Chiral catalysts could potentially mediate asymmetric cyclizations or additions initiated by N-O bond cleavage, providing access to chiral N-heterocycles that are of high value in medicinal chemistry.

Photoredox Catalysis: The application of visible-light photoredox catalysis to initiate reactions via N-O bond cleavage is a promising and relatively unexplored area. This approach offers mild, environmentally friendly conditions for generating nitrogen-centered radicals, potentially enabling new types of transformations that are not accessible through traditional thermal methods.

Novel Bioactive Scaffolds: While the isoindole-1,3-dione core is well-represented in pharmacology, the full potential of N-alkoxy substitution has not been exhausted. mdpi.comnih.gov Future work will likely involve synthesizing a wider array of N-alkoxy derivatives and screening them for novel biological activities, moving beyond established targets to explore new therapeutic areas.

Materials Science: The chromophoric nature of the phthalimide group suggests that novel N-alkoxy derivatives could be investigated for applications in materials science. acgpubs.org Tuning the electronic properties through substitution on the alkoxy group or the aromatic ring could lead to new fluorescent probes, organic semiconductors, or photosensitizers.

Unexplored Reactivity: The interplay between the N-isopropoxy group and the imide functionality may give rise to currently unknown reactivity patterns. For instance, pericyclic reactions where the isoindole dione (B5365651) acts as a dienophile could be influenced electronically by the N-alkoxy group. Furthermore, exploring tandem reactions that combine N-O bond cleavage with C-H activation on the aromatic ring could provide rapid access to complex, fused heterocyclic systems. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-isopropoxy-1H-isoindole-1,3(2H)-dione, and how can side reactions be minimized?

- Methodological Answer: Synthesis of isoindole-dione derivatives often involves nucleophilic substitution or condensation reactions. For example, in structurally similar compounds like 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, methoxy groups are introduced via aryl substitution under anhydrous conditions with catalysts like K₂CO₃ . To minimize side reactions (e.g., hydrolysis of the isopropoxy group), use inert atmospheres (N₂/Ar) and aprotic solvents (DMF, THF). Monitor reaction progress via TLC or HPLC-MS to optimize stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : The isopropoxy group will show a characteristic triplet for the -OCH(CH₃)₂ protons (~δ 1.2–1.4 ppm) and a septet for the methine proton (~δ 4.5–5.0 ppm). Isoindole-dione carbonyls typically appear as two distinct peaks at ~δ 170–175 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer: While specific toxicity data for this compound is limited, structurally related isoindole-diones (e.g., thalidomide derivatives) exhibit reproductive toxicity and mutagenicity . Follow these protocols:

- Use PPE (gloves, lab coats, safety goggles).

- Work in a fume hood to avoid inhalation of aerosols.

- Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer: Single-crystal X-ray diffraction using software like ORTEP-3 can elucidate bond angles, torsion angles, and packing motifs. For example, in 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, crystallographic data revealed a planar isoindole-dione core with dihedral angles <10° between substituents, confirming steric and electronic influences on conformation . Optimize crystal growth via slow evaporation in solvents like chloroform/hexane mixtures.

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity or pharmacological activity of this compound?

- Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases, proteases) using AutoDock Vina. For analogs like thalidomide, this approach identified binding to cereblon (CRBN), a key protein in teratogenicity .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

- Methodological Answer: Perform thermogravimetric analysis (TGA) and pyrolysis-GC/MS. For example, poly(amide-imide) degradation releases isoindole-dione derivatives via main-chain scission at ~300–400°C . Identify decomposition products (e.g., CO, CO₂, or smaller fragments) and correlate with molecular structure to infer stability under high-temperature conditions.

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for isoindole-dione derivatives?

- Methodological Answer: Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state crystallography). For example, crystallography might show a rigid conformation, while NMR suggests rotational flexibility in solution. Use variable-temperature NMR to probe dynamic behavior and compare with computed conformational energy landscapes .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- Methodological Answer: Systematically vary substituents (e.g., isopropoxy → ethoxy, aryl groups) and assess biological endpoints (e.g., enzyme inhibition, cytotoxicity). For thalidomide analogs, adding polyethylene glycol (PEG) chains improved solubility and reduced off-target effects . Use QSAR models to prioritize synthetic targets based on logP, polar surface area, and hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.